(R)-Tert-butyl 2-(4-(4-chlorophenyl)thiazol-2-YL)piperidine-1-carboxylate
CAS No.: 1089729-73-6
Cat. No.: VC15883604
Molecular Formula: C19H23ClN2O2S
Molecular Weight: 378.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1089729-73-6 |
|---|---|
| Molecular Formula | C19H23ClN2O2S |
| Molecular Weight | 378.9 g/mol |
| IUPAC Name | tert-butyl (2R)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C19H23ClN2O2S/c1-19(2,3)24-18(23)22-11-5-4-6-16(22)17-21-15(12-25-17)13-7-9-14(20)10-8-13/h7-10,12,16H,4-6,11H2,1-3H3/t16-/m1/s1 |
| Standard InChI Key | CHKDWBPXNXGYDV-MRXNPFEDSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCCC[C@@H]1C2=NC(=CS2)C3=CC=C(C=C3)Cl |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCCC1C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Introduction
Key Findings
(R)-Tert-butyl 2-(4-(4-chlorophenyl)thiazol-2-yl)piperidine-1-carboxylate (CAS 1089729-73-6) is a chiral piperidine-thiazole hybrid compound with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a stereospecific R-configuration at the piperidine C2 position, a 4-(4-chlorophenyl)thiazole moiety, and a tert-butyl carbamate protecting group. While direct pharmacological data remain limited, structural analogs demonstrate antimicrobial, anticancer, and anti-inflammatory activities .
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₁₉H₂₃ClN₂O₂S, with a molecular weight of 378.9 g/mol. Key structural components include:
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Piperidine ring: A six-membered nitrogen-containing heterocycle.
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4-(4-Chlorophenyl)thiazole: A bicyclic system comprising a thiazole (sulfur- and nitrogen-containing five-membered ring) substituted with a para-chlorinated benzene group.
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Tert-butyl carbamate: A bulky ester group at the piperidine N1 position, enhancing steric hindrance and metabolic stability .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1089729-73-6 | |
| Molecular Formula | C₁₉H₂₃ClN₂O₂S | |
| Molecular Weight | 378.9 g/mol | |
| Purity | ≥95% | |
| Physical State | Light yellow oil | |
| Stereochemistry | R-configuration at C2 |
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via multi-step protocols involving:
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Thiazole Formation: Condensation of 4-chlorophenyl-substituted precursors with thiourea or bromothiazole derivatives .
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Piperidine Functionalization: Coupling of the thiazole intermediate with a piperidine scaffold, often using Buchwald-Hartwig amination or nucleophilic substitution .
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Tert-Butyl Protection: Introduction of the tert-butyl carbamate group via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions .
Example Protocol (Adapted from ):
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React 4-hydroxypiperidine with 2-bromo-4-(4-chlorophenyl)thiazole in N,N-dimethylformamide (DMF) at 70–80°C for 10 hours.
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Protect the piperidine nitrogen with Boc₂O in toluene at 0–5°C.
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Purify via acid-base extraction (pH 6–12) and dichloromethane isolation .
Challenges in Scalability
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Stereochemical Control: Maintaining the R-configuration requires chiral catalysts or resolution techniques .
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Byproduct Formation: Competing reactions at the thiazole sulfur or piperidine nitrogen necessitate stringent temperature control .
Physicochemical and Spectroscopic Data
Spectral Characterization
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¹H NMR (CDCl₃): Key peaks include δ 7.46 (d, 1H, thiazole-H), 6.58 (d, 1H, thiazole-H), and 1.68 (m, 2H, piperidine-H) .
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IR: Strong absorptions at 1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C of tert-butyl) .
Table 2: Comparative NMR Data of Analogous Compounds
| Compound | δ (ppm) Thiazole-H | δ (ppm) Piperidine-H | Source |
|---|---|---|---|
| 1-(Thiazol-2-yl)piperidine-4-ol | 7.46, 6.58 | 3.28 (m) | |
| (R)-Tert-butyl derivative | 7.46, 6.58 | 3.87 (m) |
| Parameter | Recommendation |
|---|---|
| Personal Protective Eq. | Gloves, goggles, fume hood |
| Disposal | Incineration per EPA guidelines |
Research Gaps and Future Directions
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